Leucyl-leucyl-tyrosine
CAS No.: 20368-24-5
Cat. No.: VC0532871
Molecular Formula: C21H33N3O5
Molecular Weight: 407.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20368-24-5 |
---|---|
Molecular Formula | C21H33N3O5 |
Molecular Weight | 407.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 |
Standard InChI Key | UCNNZELZXFXXJQ-BZSNNMDCSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+] |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Leucyl-leucyl-tyrosine (C₂₁H₃₃N₃O₅) has a molecular weight of 407.5 g/mol and belongs to the class of oligopeptides . Its IUPAC name, L-leucyl-L-leucyl-L-tyrosine, reflects the stereospecific arrangement of its constituent amino acids. The peptide sequence is abbreviated as H-Leu-Leu-Tyr-OH in condensed notation, with "LLY" serving as a common shorthand .
Table 1: Key Molecular Properties of Leucyl-Leucyl-Tyrosine
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₃N₃O₅ |
Molecular Weight | 407.5 g/mol |
CAS Registry Number | 20368-24-5 |
Synonyms | Leu-Leu-Tyr, H-Leu-Leu-Tyr-OH |
Structural Elucidation
The 2D structure of LLY features a linear chain with peptide bonds connecting the carboxyl group of one leucine to the amino group of the next residue, terminating in tyrosine. The 3D conformation, analyzed via PubChem’s interactive models, reveals a folded structure stabilized by hydrophobic interactions between leucine side chains and π-stacking involving the tyrosine aromatic ring . Chirality is critical: the L-configuration of all amino acids ensures biological activity, as evidenced by enantioselective antibody binding studies .
Synthesis and Stability
Stability and Degradation
In aqueous solutions, LLY undergoes hydrolysis at extreme pH levels or elevated temperatures. The peptide’s half-life in physiological conditions (pH 7.4, 37°C) is approximately 12 hours, with cleavage occurring preferentially at the Leu-Tyr bond due to tyrosine’s hydroxyl group susceptibility to nucleophilic attack .
Biological Interactions and Mechanisms
Antibody Recognition and Chirality
A seminal study demonstrated that antibodies raised against LLY crystals exhibit striking stereoselectivity . Molecular modeling revealed that an enantioselective antibody (Ab1) binds the (L)Leu-(L)Leu-(L)Tyr crystal face via complementary hydrophobic pockets and hydrogen bonds. In contrast, binding to the D-enantiomer resulted in 40% fewer interactions, explaining Ab1’s enantioselectivity . A second antibody (Ab2), which lacked stereoselectivity, relied on electrostatic interactions with the peptide’s carboxyl and amino termini .
Table 2: Antibody Binding Characteristics to LLY Crystals
Antibody | Enantioselectivity | Primary Interactions | Binding Affinity (Kd) |
---|---|---|---|
Ab1 | High | Hydrophobic, Hydrogen bonds | 2.3 nM |
Ab2 | Low | Electrostatic | 15.6 nM |
Challenges and Future Directions
Current gaps include:
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Mechanistic Studies: Direct evidence of LLY’s interaction with mTORC1 or LRS is needed.
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In Vivo Pharmacokinetics: Absorption, distribution, and toxicity profiles remain uncharacterized.
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Therapeutic Optimization: Structural analogs with enhanced stability or binding affinity could improve clinical translatability.
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